2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
This compound features a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide linker connected to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C16H16ClN3O4S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-4-2-1-3-12(13)14-5-6-16(22)20(19-14)9-15(21)18-11-7-8-25(23,24)10-11/h1-6,11H,7-10H2,(H,18,21) |
InChI Key |
LFEVVWXFLJSDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinone ring, the introduction of the chlorophenyl group, and the attachment of the dioxidotetrahydrothiophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Varied Substituents
Key Observations :
- Chlorophenyl-substituted analogs (e.g., target compound, ) prioritize aromatic interactions, while fluorophenyl derivatives () emphasize electronic effects.
Quinazolinone and Piperazine Hybrids
Compounds with quinazolinone cores and piperazine linkers () share functional similarities but differ in core structure:
Key Observations :
- Quinazolinone derivatives () exhibit higher melting points (>100°C) compared to pyridazinone analogs, likely due to increased planarity and intermolecular interactions.
- Piperazine/piperidine substituents () introduce basicity and conformational flexibility, which may enhance target binding but reduce metabolic stability compared to the target compound’s sulfone group.
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridazinone core and a tetrahydrothiophene moiety, suggest various biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.8 g/mol. The structural composition includes:
- Pyridazinone ring : A bicyclic structure that may interact with biological targets.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Tetrahydrothiophene moiety : Contributes to the compound's chemical stability and reactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit promising anticancer properties. For instance, compounds structurally similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have shown efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | A549 |
| Compound B | 15 | A549 |
| Target Compound | 12 | A549 |
In a comparative study, the target compound exhibited an IC50 value of 12 µM against A549 cells, indicating moderate potency compared to other derivatives tested. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains. Research indicates that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The target compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.
Study 1: Anticancer Evaluation
In a recent study published in 2022, a series of pyridazinone derivatives were evaluated for their anticancer activity using the MTT assay. The study revealed that the incorporation of specific substituents enhanced cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antimicrobial activity, with some derivatives showing effectiveness against strains resistant to conventional antibiotics.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of a pyridazinone core with a chlorophenyl group, followed by coupling to a tetrahydrothiophene sulfone moiety. Key steps include:
- Acylation : Use of acetic acid derivatives under reflux with catalysts like HCl or H₂SO₄ to form the acetamide linkage .
- Oxidation : Conversion of tetrahydrothiophene to its 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-CPBA .
- Solvent selection : Ethanol or DMF is preferred for solubility and to minimize side reactions. Optimize temperature (70–90°C) and reaction time (12–24 hrs) to improve yields (>70%) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm regiochemistry of the pyridazinone ring and sulfone group (e.g., δ 2.8–3.2 ppm for tetrahydrothiophene-dioxide protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 435.08 [M+H]⁺) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should researchers handle solubility and stability challenges?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin complexes .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfone or acetamide groups .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be resolved?
Discrepancies in IC₅₀ values (e.g., PDE4 inhibition vs. COX-2 assays) may arise from:
- Assay interference : Test for false positives via counter-screens (e.g., fluorescence quenching controls) .
- Cellular permeability : Use LC-MS to quantify intracellular compound levels and correlate with activity .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
Q. What strategies validate the compound’s molecular targets in inflammatory pathways?
- Kinase profiling : Screen against a panel of 50+ kinases to rule off-target effects .
- CRISPR/Cas9 knockout : Validate target dependency by deleting PDE4 or NF-κB genes in cell models .
- Crystallography : Resolve co-crystal structures with PDE4 to confirm binding mode (e.g., hydrogen bonds with Gln⁴⁷⁸) .
Q. How do structural modifications impact potency and selectivity?
SAR studies suggest:
- Chlorophenyl position : 2-chloro substitution enhances PDE4 inhibition (IC₅₀ = 0.8 μM) vs. 3- or 4-chloro (>2 μM) .
- Sulfone group : Critical for solubility but reduces membrane permeability; replacing with sulfonamide decreases metabolic clearance by 40% .
- Pyridazinone ring : Methylation at C₃ improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hrs in hepatocytes) .
Q. What methodologies address low bioavailability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
